molecular formula C8H5IN2O2 B11843703 8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid

8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B11843703
M. Wt: 288.04 g/mol
InChI Key: GLPDEDHCZAGJDX-UHFFFAOYSA-N
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Description

8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an iodine atom at the 8th position and a carboxylic acid group at the 3rd position makes this compound unique and potentially useful for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of 2-aminopyridine with appropriate reagents. One common method includes the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For example, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP), while 3-bromoimidazo[1,2-a]pyridines can be obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different functional groups.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the carboxylic acid group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid group to an alcohol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce carboxylates or aldehydes.

Scientific Research Applications

8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The specific mechanism of action for 8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid is not well-documented. imidazo[1,2-a]pyridine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the iodine atom and carboxylic acid group may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of the iodine atom, which can significantly affect its chemical reactivity and biological activity. The carboxylic acid group also provides a site for further functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

8-iodoimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H5IN2O2/c9-5-2-1-3-11-6(8(12)13)4-10-7(5)11/h1-4H,(H,12,13)

InChI Key

GLPDEDHCZAGJDX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)I)C(=O)O

Origin of Product

United States

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